molecular formula C11H9BrN2O3 B11834055 Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate

Cat. No.: B11834055
M. Wt: 297.10 g/mol
InChI Key: ULBPNXOPWDQKRY-UHFFFAOYSA-N
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Description

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 1,5-naphthyridine derivatives, including Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate, often involves multi-step reactions. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate can be compared with other 1,5-naphthyridine derivatives. Similar compounds include:

Biological Activity

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related naphthyridine derivatives against Staphylococcus aureus and Bacillus cereus ranged from 6 to 7 mM, indicating moderate to strong antibacterial properties .
  • Molecular docking studies suggest that the bromination of the naphthyridine skeleton enhances antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of naphthyridine derivatives have also been investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

  • A study found that certain naphthyridine derivatives exhibited cytotoxicity against human cancer cell lines such as HL-60 and HeLa cells .
  • These compounds have been noted for their ability to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells .

Anti-Parasitic Activity

The compound has been evaluated for its anti-parasitic activity , particularly against Leishmania species. Research indicates that naphthyridine derivatives can exhibit selective toxicity towards parasitic cells while sparing human cells:

  • An initial study showed weak efficacy in mouse models for visceral leishmaniasis, but modifications to the chemical structure improved activity significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical in optimizing the biological activity of this compound. Key findings include:

  • Bromination at the 8-position enhances antibacterial properties.
  • The presence of a methoxy group at the 3-position is associated with increased cytotoxicity against cancer cells.
  • Modifications to the carboxylate group can influence both solubility and bioavailability, impacting overall efficacy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 6–7 mM
AntibacterialBacillus cereusEnhanced activity with bromination
CytotoxicityHL-60 CellsSignificant inhibition
CytotoxicityHeLa CellsTopoisomerase II inhibition
Anti-parasiticLeishmania speciesImproved efficacy in modified compounds

Case Study: Antimicrobial Screening

A comprehensive screening of various naphthyridine derivatives, including this compound, was conducted to assess their antimicrobial efficacy. The study utilized a range of bacterial strains and demonstrated that modifications in molecular structure could lead to significant differences in activity profiles.

Research Findings on Cytotoxicity

In vitro studies have shown that certain naphthyridine derivatives possess strong cytotoxic effects against cancer cell lines. For example, a derivative comparable to this compound was found to inhibit cell growth effectively through mechanisms involving DNA intercalation and topoisomerase inhibition .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-16-8-5-7-9(6(12)3-4-13-7)14-10(8)11(15)17-2/h3-5H,1-2H3

InChI Key

ULBPNXOPWDQKRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2N=C1C(=O)OC)Br

Origin of Product

United States

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